4-Cyanophenyl N'-hydroxycarbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl N'-hydroxycarbamimidate is a chemical compound with the molecular formula C8H7N3O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl N'-hydroxycarbamimidate typically involves the reaction of 4-cyanophenol with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate carbamimidic acid, which then reacts with 4-cyanophenol to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of catalysts and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanophenyl N'-hydroxycarbamimidate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl N'-hydroxycarbamimidate has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Cyanophenyl N'-hydroxycarbamimidate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-Cyanophenyl N'-hydroxycarbamimidate is similar to other carbamimidic acid derivatives, such as hydroxycarbamimidic acid esters and other phenyl derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Hydroxycarbamimidic acid esters: These compounds share the carbamimidic acid functional group but differ in their phenyl substituents.
Other phenyl derivatives: Compounds with different substituents on the phenyl ring, such as nitrophenyl or methoxyphenyl derivatives.
Eigenschaften
CAS-Nummer |
651306-31-9 |
---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(4-cyanophenyl) N'-hydroxycarbamimidate |
InChI |
InChI=1S/C8H7N3O2/c9-5-6-1-3-7(4-2-6)13-8(10)11-12/h1-4,12H,(H2,10,11) |
InChI-Schlüssel |
IRDXFEDJPIVKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.